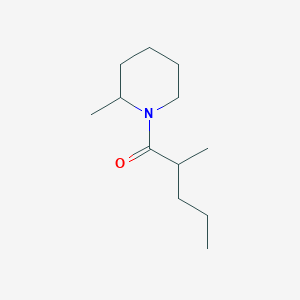
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate involves its ability to bind to metal ions and undergo a fluorescence emission. The compound has been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. In photodynamic therapy, the compound is activated by light to produce reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate are still being studied. However, it has been shown to have low toxicity and is well-tolerated in animal models. It has also been shown to have antioxidant properties and can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate is its high selectivity and sensitivity for detecting metal ions. It is also relatively easy to synthesize and can be purified by recrystallization. However, one of the limitations is its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for the study of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate. One area of interest is its potential use as a diagnostic tool for detecting metal ion imbalances in various diseases. It also has potential applications in the field of nanotechnology for the development of new materials and sensors. Further studies are needed to determine its potential use in photodynamic therapy and its long-term effects on biological systems.
Conclusion
In conclusion, 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
合成法
The synthesis method of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate involves several steps. The first step is the condensation of 2-acetylbenzoic acid with aniline, followed by the addition of sodium nitrite and hydrochloric acid to form a diazonium salt. The diazonium salt is then coupled with N-phenylglycine to form the final product, which is purified by recrystallization.
科学的研究の応用
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O.ClHO4/c17-16-14-9-5-4-8-13(14)10-18(16)11-15(19)12-6-2-1-3-7-12;2-1(3,4)5/h1-9,17H,10-11H2;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNNTSTLPEMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=CC=C3)N.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)



![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)

